Product packaging for 2-Chloro-[1,2,4]triazolo[1,5-a]pyrazine(Cat. No.:)

2-Chloro-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B12849565
M. Wt: 154.56 g/mol
InChI Key: XSAIRIADQFJNRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Fused Heterocyclic Systems in Chemical Research

Fused heterocyclic systems, which are complex ring structures where two or more rings share atoms, are of paramount importance in chemical research. fiveable.me Their unique structural and electronic properties often translate into significant biological activity, making them key components in many pharmaceuticals and natural products. fiveable.meairo.co.in The fusion of different heterocyclic rings, such as triazole and pyrazine (B50134) rings, creates a molecular scaffold with distinct reactivity and potential for functionalization. fiveable.me These systems serve as versatile building blocks in the synthesis of complex molecules and are integral to the design of new drugs with improved efficacy and selectivity. fiveable.meairo.co.in

The arrangement of heteroatoms within these fused systems can influence their chemical behavior, leading to enhanced nucleophilicity or electrophilicity at specific positions. fiveable.me This allows chemists to strategically modify the core structure to fine-tune its properties for various applications in medicinal chemistry and materials science. openaccessjournals.comairo.co.in

Overview offiveable.meekb.egresearchgate.netTriazolo[1,5-a]pyrazine Core Structures

The fiveable.meekb.egresearchgate.nettriazolo[1,5-a]pyrazine scaffold is a noteworthy example of a fused heterocyclic system. It consists of a triazole ring fused to a pyrazine ring. This particular arrangement of nitrogen atoms gives rise to a unique electronic distribution within the bicyclic system. The fiveable.meekb.egresearchgate.nettriazolo[1,5-a]pyrimidine system, a close analog, has been described as an aza-analog of a delocalized 10-π electron system, comprising an electron-rich five-membered ring fused to an electron-deficient six-membered ring. nih.gov This electronic character is a key determinant of its chemical reactivity and biological interactions.

Derivatives of the fiveable.meekb.egresearchgate.nettriazolo[1,5-a]pyrazine and related fiveable.meekb.egresearchgate.nettriazolo[4,3-a]pyrazine scaffolds have demonstrated a wide array of biological activities, including potential as antidiabetic, anti-platelet, antifungal, antibacterial, antimalarial, and anticonvulsant agents. nih.gov The versatility of this core structure has made it a focal point in drug discovery programs. ekb.egnih.gov For instance, the related fiveable.meekb.egresearchgate.nettriazolo[1,5-a]pyrimidine scaffold has been explored for its potential in developing anticancer, antimicrobial, antiviral, and CNS-modulating agents. ekb.eg

Positioning of 2-Chloro-fiveable.meekb.egresearchgate.nettriazolo[1,5-a]pyrazine within this Chemical Class

Within the broader class of fiveable.meekb.egresearchgate.nettriazolo[1,5-a]pyrazines, the 2-chloro derivative, 2-Chloro- fiveable.meekb.egresearchgate.nettriazolo[1,5-a]pyrazine , represents a key synthetic intermediate. The presence of a chlorine atom at the 2-position of the pyrazine ring provides a reactive handle for further chemical transformations. This chloro substituent can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

This strategic placement of a reactive group on the core scaffold makes 2-Chloro- fiveable.meekb.egresearchgate.nettriazolo[1,5-a]pyrazine a valuable building block for the synthesis of libraries of compounds for screening in drug discovery and for the development of new materials. The reactivity of the chloro group, combined with the inherent biological potential of the triazolopyrazine core, positions this compound as a significant player in the field of heterocyclic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3ClN4 B12849565 2-Chloro-[1,2,4]triazolo[1,5-a]pyrazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H3ClN4

Molecular Weight

154.56 g/mol

IUPAC Name

2-chloro-[1,2,4]triazolo[1,5-a]pyrazine

InChI

InChI=1S/C5H3ClN4/c6-5-8-4-3-7-1-2-10(4)9-5/h1-3H

InChI Key

XSAIRIADQFJNRE-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=N2)Cl)C=N1

Origin of Product

United States

Synthetic Methodologies for 2 Chloro 1 2 3 Triazolo 1,5 a Pyrazine and Its Derivatives

Direct Synthesis Strategies for thebohrium.comnih.govorganic-chemistry.orgTriazolo[1,5-a]pyrazine Ring System

The formation of the bicyclic bohrium.comnih.govorganic-chemistry.orgtriazolo[1,5-a]pyrazine nucleus is the foundational step in synthesizing the target compound and its analogues. These methods often involve building the triazole ring onto a pre-existing pyrazine (B50134) structure.

A primary route to the bohrium.comnih.govorganic-chemistry.orgtriazolo[1,5-a]pyrazine system involves the cyclization of 2-hydrazinopyrazine with a suitable one-carbon electrophile. For instance, the reaction of 2-hydrazinopyrazine with cyanogen (B1215507) bromide provides a direct pathway to 2-amino- bohrium.comnih.govorganic-chemistry.orgtriazolo[1,5-a]pyrazine. This reaction proceeds via the initial formation of a hydrazino-cyanide intermediate which subsequently undergoes intramolecular cyclization with the elimination of hydrogen bromide to yield the fused aromatic system. The resulting amino group can then be further manipulated if desired.

Starting Material Reagent Product Key Transformation
2-HydrazinopyrazineCyanogen Bromide (BrCN)2-Amino- bohrium.comnih.govorganic-chemistry.orgtriazolo[1,5-a]pyrazineCyclocondensation

Drawing parallels from pyridine (B92270) chemistry, the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives presents a potent one-pot method for synthesizing 2-amino- bohrium.comnih.govorganic-chemistry.orgtriazolo[1,5-a]pyrazines. bohrium.com This strategy typically employs an oxidizing agent, such as N-chlorosuccinimide (NCS), in the presence of a base like aqueous potassium carbonate. bohrium.com The reaction is believed to proceed through the formation of a reactive N-chloro intermediate, which undergoes intramolecular cyclization to form the stable triazole ring. bohrium.com This method is advantageous due to its mild conditions and the direct formation of the amino-substituted product. bohrium.com

A study on analogous 1-(pyridin-2-yl)guanidine derivatives demonstrated the successful synthesis of bohrium.comnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridin-2-amines using this approach. bohrium.com In some cases, the formation of isomeric bohrium.comnih.govorganic-chemistry.orgtriazolo[4,3-a]pyridin-3-amine products was also observed, suggesting that the reaction mechanism can be sensitive to substrate electronics and reaction conditions. bohrium.com

Table 2.1.2: Oxidative Cyclization of Heterocyclic Guanidines

Starting MaterialReagentsProductReference
1-(Pyridin-2-yl)guanidineN-Chlorosuccinimide (NCS), K₂CO₃(aq) bohrium.comnih.govorganic-chemistry.orgTriazolo[1,5-a]pyridin-2-amine bohrium.com

[3+2] Cycloaddition reactions offer a powerful tool for constructing five-membered heterocyclic rings. For the synthesis of the bohrium.comnih.govorganic-chemistry.orgtriazolo[1,5-a]pyrazine system, this could involve the reaction of a pyrazinium ylide with a dipolarophile. For example, an N-iminopyrazinium ylide, generated in situ, can react with a nitrile via a [3+2] cycloaddition to form the triazole ring fused to the pyrazine core. This approach has been explored for the synthesis of related bohrium.comnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine systems. mdpi.com Mechanochemical methods have also been developed for related systems, highlighting the versatility of cycloaddition strategies. mdpi.com

Classic heterocyclic synthesis methods involving the condensation of a diamine with a dicarbonyl compound or its equivalent can be applied to form the bohrium.comnih.govorganic-chemistry.orgtriazolo[1,5-a]pyrazine skeleton. The key precursor, 2-hydrazinopyrazine, which contains the necessary 1,2-diamine-like functionality, can be condensed with various reagents. For example, reaction with formic acid or its derivatives like triethyl orthoformate leads to the formation of the unsubstituted bohrium.comnih.govorganic-chemistry.orgtriazolo[1,5-a]pyrazine ring system after cyclization and dehydration. To obtain the precursor for the target chloro-compound, 2-hydrazinopyrazine can be reacted with phosgene, triphosgene, or urea (B33335) to form bohrium.comnih.govorganic-chemistry.orgtriazolo[1,5-a]pyrazin-2-ol.

Halogenation and Functional Group Interconversion Strategies

Once the core triazolopyrazine ring is established, the introduction of the chlorine atom at the 2-position is typically achieved through functional group interconversion, most commonly from a hydroxyl or amino group.

The most direct route to 2-Chloro- bohrium.comnih.govorganic-chemistry.orgtriazolo[1,5-a]pyrazine involves the halogenation of its corresponding hydroxyl precursor, bohrium.comnih.govorganic-chemistry.orgtriazolo[1,5-a]pyrazin-2-ol, which exists in tautomeric equilibrium with bohrium.comnih.govorganic-chemistry.orgtriazolo[1,5-a]pyrazin-2(3H)-one. This transformation is a standard procedure in heterocyclic chemistry, often referred to as dehydroxyhalogenation. researchgate.net

The reaction is typically carried out using a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline or triethylamine, and may be performed with or without a solvent at elevated temperatures. The mechanism involves the initial phosphorylation of the hydroxyl group of the pyrazinone tautomer, converting it into a good leaving group, which is then displaced by a chloride ion.

Table 2.2.1: Synthesis of 2-Chloro- bohrium.comnih.govorganic-chemistry.orgtriazolo[1,5-a]pyrazine

Starting MaterialReagentSolventProductReference
bohrium.comnih.govorganic-chemistry.orgTriazolo[1,5-a]pyrazin-2-olPhosphorus Oxychloride (POCl₃)None or Acetonitrile2-Chloro- bohrium.comnih.govorganic-chemistry.orgtriazolo[1,5-a]pyrazine researchgate.net

This method is widely applicable for the synthesis of chloro-substituted N-heterocycles from their corresponding hydroxy or oxo precursors. researchgate.net

Introduction of the Chloro-Substituent at the C2 Position

The strategic placement of a chloro-substituent on the nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrazine core is pivotal for building molecular complexity. While direct chlorination at the C2 position is specific, a survey of synthetic literature reveals that chlorination is more commonly reported at other positions, such as C5 or C8. uni.luuni.lu The methodologies, however, are often general and applicable to the conversion of a hydroxyl or oxo group at any position to a chloride.

Two primary strategies are employed for introducing a chlorine atom:

Deoxychlorination of a Hydroxy/Oxo Precursor: The most common method involves the conversion of a corresponding hydroxy- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrazine (or its tautomeric form, a nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrazin-one) to the chloro derivative. This transformation is typically achieved using standard chlorinating agents. Phosphorus oxychloride (POCl₃) is the most frequently used reagent, often in excess as the solvent or with a co-solvent. nih.govresearchgate.net The reaction mechanism involves an initial phosphorylation of the hydroxyl group, followed by nucleophilic substitution by a chloride ion. nih.gov To enhance reactivity, especially with electron-rich heterocycles, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be used. indianchemicalsociety.com The reaction generally requires heating, and the addition of a tertiary amine base like pyridine or N,N-dimethylaniline can facilitate the process. nih.govresearchgate.net

Construction from a Chlorinated Precursor: An alternative approach is to build the heterocyclic system using a starting material that already contains the chlorine atom. For instance, the synthesis of 5-chloro- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine derivatives can commence from commercially available 2,3-dichloropyrazine. nih.govfrontiersin.org In this route, a nucleophilic substitution reaction with hydrazine (B178648) hydrate (B1144303) displaces one of the chlorine atoms to form a hydrazinopyrazine intermediate, which is then cyclized to create the fused triazole ring, retaining the second chlorine atom on the pyrazine ring. nih.govfrontiersin.org

Advanced Synthetic Protocols

Modern synthetic chemistry emphasizes the development of efficient, safe, and environmentally friendly methods. Recent advancements in the synthesis of triazolopyrazines and related heterocycles reflect this trend, incorporating techniques like microwave-assisted synthesis and catalyst-free reactions.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation provides rapid and efficient heating, often leading to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. researchgate.net This technology has been successfully applied to the synthesis of various fused triazole systems.

For example, the construction of the pyrazolo[1,5-a] nih.govnih.govrsc.orgtriazine core has been achieved via a microwave-assisted one-pot sequence, highlighting the utility of this technology in creating complex heterocycles efficiently. mdpi.com In this method, sequential reactions are performed in a single microwave vial, with reagents added stepwise, which avoids lengthy work-up and purification of intermediates. mdpi.com Similarly, catalyst-free methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines have been established under microwave conditions, where a tandem reaction proceeds at 140 °C to yield the final product in a short time. mdpi.comresearchgate.net

Table 1: Examples of Microwave-Assisted Synthesis of Fused Triazole Heterocycles

Precursors Reagents & Conditions Product Type Yield Reference
Enaminonitriles, Benzohydrazides Toluene, 140 °C, Microwave 1,2,4-Triazolo[1,5-a]pyridines 88-89% mdpi.comresearchgate.net
5-Aminopyrazole, Ethoxycarbonyl isothiocyanate, NaOH, MeI THF, 100 °C then 80 °C, Microwave 2-(Methylsulfanyl)pyrazolo[1,5-a] nih.govnih.govrsc.orgtriazin-4(3H)-one 65-74% mdpi.com

The development of synthetic methods that eliminate the need for metal catalysts is a key goal of green chemistry, as it reduces cost, simplifies product purification, and minimizes toxic waste. Several catalyst-free strategies for synthesizing fused triazole systems have been reported.

A notable example is the catalyst-free, additive-free synthesis of 1,2,4-triazolo[1,5-a]pyridines under microwave conditions. mdpi.com This eco-friendly method proceeds through a tandem sequence involving transamidation, nucleophilic addition, and condensation. mdpi.com Another approach involves the intramolecular cascade reaction of benzyl (B1604629) bromides with sodium azide (B81097) under mild, catalyst-free conditions to produce fused 1,2,3-triazole derivatives in excellent yields. rsc.org Research has also demonstrated that the synthesis of functionalized 1,2,4-triazoles can be achieved through the ring opening and cyclization of arylidene thiazolones with hydrazines without any catalyst, even on a gram scale. nih.gov Furthermore, the use of electrochemical strategies provides a sustainable, external oxidant-free pathway for C-H functionalization reactions to build complex heterocyclic systems. acs.org

One-pot reactions, where multiple transformations are carried out in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. This approach is highly valuable for constructing complex polycyclic structures like triazolo-fused heterocycles.

A facile one-pot synthesis of nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridines from 2-hydrazinopyridine (B147025) and various aldehydes has been developed, which proceeds at room temperature and demonstrates high functional group tolerance. rsc.org Similarly, the synthesis of nih.govnih.govnih.govtriazolo[1,5-a]pyrazine derivatives, a related isomeric system, has been accomplished through a one-pot cycloaddition process. clockss.org More complex, polyfunctionalized systems have also been assembled using catalyst-free, one-pot annulative approaches where multiple C-C and C-N bonds are formed sequentially. nih.gov These methods exemplify the power of designing reaction cascades to rapidly access diverse and elaborate molecular architectures from simple starting materials.

Scale-Up and Late-Stage Functionalization Considerations

The transition of a synthetic route from laboratory-scale to industrial production requires careful consideration of safety, cost, and robustness. For key intermediates like 2-chloro- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrazine, developing a scalable synthesis is crucial. researchgate.netfigshare.com Researchers have successfully demonstrated the scale-up of synthetic methods for related heterocyclic compounds, for instance by moving from milligram to multi-gram or kilogram scales, ensuring the process remains efficient and manageable. researchgate.netmdpi.comacs.org This often involves optimizing reaction conditions, minimizing the use of hazardous reagents, and avoiding chromatographic purifications where possible. researchgate.net

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex molecule, like the nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrazine core, in the final steps of a synthetic sequence. nih.govunimelb.edu.au This approach allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies without having to redesign the entire synthesis for each new derivative. rsc.org The chloro-substituent is an ideal handle for LSF, enabling a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce new functionalities.

In studies on the related triazolopyrazine scaffold for antimalarial drugs, LSF has been employed using radical chemistry. nih.govnih.gov Techniques such as photoredox catalysis have been used to install methyl groups, while Diversinate™ chemistry has enabled the introduction of various fluoroalkyl groups onto the heterocyclic core, demonstrating the power of C-H functionalization as an LSF tool. nih.govnih.gov

Chemical Reactivity and Transformation Studies of 2 Chloro 1 2 3 Triazolo 1,5 a Pyrazine

Nucleophilic Substitution Reactions of the Chloro Group

The electron-deficient nature of the chemrxiv.orgnih.govresearchgate.nettriazolo[1,5-a]pyrazine ring system facilitates the displacement of the chloro group by various nucleophiles. This section explores the regioselectivity of these reactions, the intriguing phenomenon of tele-substitution, and specific investigations into amine substitutions.

Nucleophilic aromatic substitution (SNAr) reactions on halogenated triazolopyrazine systems are a common strategy for introducing diverse functional groups. The position of the substitution is dictated by the electronic properties of the heterocyclic core. In many instances, the reaction proceeds via a direct displacement of the leaving group, known as ipso-substitution. chemrxiv.org However, the regioselectivity can be complex and is influenced by the specific isomer of the triazolopyrazine and the reaction conditions. For instance, in related heterocyclic systems like 2,4-dichloroquinazolines, nucleophilic attack preferentially occurs at the 4-position due to the higher LUMO coefficient at this carbon, making it more susceptible to nucleophilic attack. nih.gov While direct studies on 2-Chloro- chemrxiv.orgnih.govresearchgate.nettriazolo[1,5-a]pyrazine are limited, the principles of SNAr suggest that the chlorine at the 2-position is susceptible to displacement by nucleophiles.

In the analogous chemrxiv.orgnih.govresearchgate.nettriazolo[4,3-a]pyrazine system, substitution patterns can be more complex, with possibilities for substitution at positions other than that of the leaving group. acs.org The inherent electronic distribution within the fused ring system governs the most favorable site for nucleophilic attack, leading to a specific regioisomeric product.

A notable and synthetically important reaction observed in the related chemrxiv.orgnih.govresearchgate.nettriazolo[4,3-a]pyrazine system is tele-substitution, where the incoming nucleophile attacks a position distant from the carbon atom bearing the leaving group. chemrxiv.orgnih.gov This phenomenon has been extensively studied and provides a pathway to isomers that are not accessible through direct substitution. researchgate.net

Studies on 5-halo- chemrxiv.orgnih.govresearchgate.nettriazolo[4,3-a]pyrazines have shown that treatment with various nucleophiles can lead to the formation of 8-substituted products, a hallmark of tele-substitution. researchgate.net The proposed mechanism for this transformation involves an initial nucleophilic attack at the 8-position, followed by the elimination of the halide. chemrxiv.orgacs.org

Several factors have been identified that influence the ratio of ipso- to tele-substituted products. These include:

Nature of the Nucleophile: Softer and more nucleophilic species like amines and thiols tend to favor the tele-substitution pathway over alcohols. nih.govacs.org

Nature of the Halogen Leaving Group: The propensity for tele-substitution follows the order I > Br > Cl. chemrxiv.orgresearchgate.net

Reaction Conditions: The use of increased equivalents of the nucleophile, decreased equivalents of a base, and less polar solvents can also promote the formation of the tele-substituted product. nih.gov

These findings in the analogous chemrxiv.orgnih.govresearchgate.nettriazolo[4,3-a]pyrazine system suggest that 2-Chloro- chemrxiv.orgnih.govresearchgate.nettriazolo[1,5-a]pyrazine could potentially undergo similar rearrangements under specific conditions, leading to functionalization at a position other than C2.

The reaction of halogenated triazolopyrazines with amines is a crucial transformation for the synthesis of compounds with biological activity. In the case of 5-chloro-3-(4-chlorophenyl)- chemrxiv.orgnih.govresearchgate.nettriazolo[4,3-a]pyrazine, reactions with a variety of primary amines at room temperature have been shown to proceed readily, exclusively yielding the 8-substituted tele-products in high yields. nih.govbeilstein-journals.org This underscores the strong directing effect of the triazolopyrazine core in these reactions.

This exclusive formation of the tele-substituted product with primary amines suggests a thermodynamically controlled process where the 8-substituted isomer is the more stable product. nih.gov This regiochemical outcome is significant as it provides a reliable method for the synthesis of a specific isomer. While these studies were conducted on the chemrxiv.orgnih.govresearchgate.nettriazolo[4,3-a]pyrazine isomer, they provide a strong indication of the potential reactivity patterns for 2-Chloro- chemrxiv.orgnih.govresearchgate.nettriazolo[1,5-a]pyrazine with amine nucleophiles.

Table 1: Summary of Factors Influencing Tele-Substitution in Triazolopyrazine Analogs

Factor Condition Favoring Tele-Substitution Reference
Nucleophile RNH2 > RSH > ROH acs.orgresearchgate.net
Leaving Group I > Br > Cl chemrxiv.orgresearchgate.net
Solvent Less Polar nih.gov
Stoichiometry Increased equivalents of nucleophile nih.gov
Base Decreased equivalents of base nih.gov

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chloro substituent in 2-Chloro- chemrxiv.orgnih.govresearchgate.nettriazolo[1,5-a]pyrazine serves as an effective handle for such transformations, enabling the introduction of a wide array of aryl, and alkynyl groups.

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with a halide, is a versatile method for forming C-C bonds. nih.gov This reaction has been successfully applied to the related 7-chloro-5-methyl- chemrxiv.orgnih.govresearchgate.nettriazolo[1,5-a]pyrimidine system, demonstrating the feasibility of using chloro-substituted triazolo-fused heterocycles as substrates. researchgate.net

In a typical Suzuki-Miyaura coupling, a palladium(0) catalyst, often supported by phosphine ligands, is used in the presence of a base. The catalytic cycle involves oxidative addition of the chloro-triazolopyrazine to the palladium(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov The reactivity of chloroarenes in Suzuki-Miyaura couplings has been greatly improved by the development of specialized ligand systems, such as dialkylbiaryl phosphines. nih.gov

Given the successful application of this methodology to similar heterocyclic systems, it is highly probable that 2-Chloro- chemrxiv.orgnih.govresearchgate.nettriazolo[1,5-a]pyrazine can be effectively coupled with various aryl and heteroaryl boronic acids to generate a library of 2-aryl- chemrxiv.orgnih.govresearchgate.nettriazolo[1,5-a]pyrazines.

The Sonogashira coupling reaction provides a direct route to alkynyl-substituted aromatic compounds through the reaction of a terminal alkyne with an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling has been successfully performed on 7-chloro-5-methyl- chemrxiv.orgnih.govresearchgate.nettriazolo[1,5-a]pyrimidine. researchgate.net The reaction mechanism involves a palladium catalytic cycle for the activation of the C-Cl bond and a copper cycle to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. libretexts.org

The successful application of the Sonogashira coupling to the related triazolopyrimidine scaffold strongly suggests that 2-Chloro- chemrxiv.orgnih.govresearchgate.nettriazolo[1,5-a]pyrazine can be readily converted into its corresponding 2-alkynyl derivatives. This provides a valuable synthetic route to a class of compounds with potential applications in materials science and as synthetic intermediates.

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Catalyst System Product Type Reference
Suzuki-Miyaura Aryl/Heteroaryl Boronic Acid Palladium(0) / Phosphine Ligand / Base 2-Aryl- chemrxiv.orgnih.govresearchgate.nettriazolo[1,5-a]pyrazines nih.govresearchgate.net
Sonogashira Terminal Alkyne Palladium(0) / Copper(I) / Amine Base 2-Alkynyl- chemrxiv.orgnih.govresearchgate.nettriazolo[1,5-a]pyrazines researchgate.netwikipedia.org

Buchwald-Hartwig C-N Coupling for Amine Derivatives

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a powerful method for constructing carbon-nitrogen bonds. This palladium-catalyzed cross-coupling reaction is particularly effective for the synthesis of aryl and heteroaryl amines from their corresponding halides. acs.orgmdpi.com For an electron-deficient heterocyclic substrate like 2-Chloro- researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyrazine, this reaction serves as a key method for introducing diverse amine functionalities, which is crucial for tuning the molecule's physicochemical and biological properties.

The catalytic cycle of the Buchwald-Hartwig reaction generally involves the oxidative addition of the heteroaryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. nih.gov The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands being commonly employed to facilitate the reductive elimination step and prevent side reactions like beta-hydride elimination. nih.gov

Table 1: General Conditions for Buchwald-Hartwig Amination of Heteroaryl Chlorides

ParameterTypical ConditionsRole in Reaction
Catalyst Pd(OAc)₂, Pd₂(dba)₃Source of catalytic Palladium(0)
Ligand XPhos, SPhos, BINAP, DPPFStabilizes the Pd center and facilitates key steps
Base NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄Promotes deprotonation of the amine
Solvent Toluene, Dioxane, THFProvides a medium for the reaction
Temperature 80-120 °CProvides energy to overcome activation barriers

While specific studies on 2-Chloro- researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyrazine are not extensively detailed in the literature, research on the analogous 5-chloro- researchgate.netresearchgate.netresearchgate.nettriazolo[4,3-a]pyrazine system highlights the reactivity of the chloro-substituent. In one study, reaction with various primary amines led to substitution, although interestingly, this occurred via a tele-substitution at the 8-position rather than a direct ipso-substitution at the 5-position, and proceeded without a palladium catalyst. This suggests that the inherent reactivity of the triazolopyrazine ring system can lead to complex reaction pathways.

Copper-Catalyzed Processes

Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classic and still valuable alternative to palladium-catalyzed methods for forming C-N, C-O, and C-S bonds. These processes are often advantageous due to the lower cost of copper and different substrate scope and functional group tolerance. For a substrate like 2-Chloro- researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyrazine, copper catalysis can be employed to introduce a variety of nucleophiles.

Copper(I)-catalyzed processes are frequently used in the synthesis of N-heterocyclic compounds. For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent method for creating triazole-linked molecules. In related systems, copper catalysis has been used to synthesize complex pyrazolo[1,5-a]pyrimidine-based glycohybrids. Furthermore, copper acetate has been utilized in the synthesis of researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyridines via a [3+2] cycloaddition reaction, demonstrating its utility in forming the core heterocyclic structure itself. mdpi.com

The application of copper-catalyzed cross-coupling to 2-Chloro- researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyrazine would typically involve heating the substrate with a nucleophile (an amine, alcohol, or thiol) in the presence of a copper(I) or copper(II) salt and a ligand, often in a polar aprotic solvent like DMF or DMSO.

Ring Rearrangements and Isomerization Pathways

The fused triazolopyrazine ring system is subject to several important rearrangement reactions that can lead to constitutional isomers. These transformations are often driven by thermodynamics, proceeding toward the most stable isomeric form.

Dimroth Rearrangement Mechanisms inresearchgate.netresearchgate.netresearchgate.netTriazolo[1,5-a]pyrazine Analogs

The Dimroth rearrangement is a well-documented isomerization reaction in nitrogen-containing heterocycles, particularly in triazole-fused systems. unimelb.edu.au It involves the transposition of endocyclic and exocyclic nitrogen atoms through a ring-opening and ring-closure sequence. researchgate.net In the context of triazolopyrimidines and related systems, this rearrangement is responsible for the conversion of the kinetically favored researchgate.netresearchgate.netresearchgate.nettriazolo[4,3-a] or [4,3-c] isomers into the more thermodynamically stable researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a] or [1,5-c] isomers. nih.gov

The generally accepted mechanism, which can be catalyzed by acid or base, proceeds as follows: researchgate.netresearchgate.net

Protonation/Deprotonation: The reaction initiates with the protonation (under acidic conditions) or deprotonation (under basic conditions) of a nitrogen atom in the six-membered ring.

Ring Opening: This is followed by a nucleophilic attack (often by water or hydroxide) that leads to the cleavage of the pyrimidine or pyrazine (B50134) ring, forming an open-chain intermediate.

Tautomerization and Rotation: The open-chain intermediate undergoes tautomerization and rotation around a C-N bond, repositioning the atoms.

Ring Closure: An intramolecular cyclization occurs to form the new, rearranged heterocyclic ring.

Deprotonation/Aromatization: The final step involves deprotonation and dehydration to yield the stable, aromatic rearranged product.

This pathway is highly relevant as the synthesis of researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyrazines can sometimes yield other isomers, which then convert to the more stable [1,5-a] form under the reaction conditions. nih.gov

Boulton-Katritzky Rearrangements

The Boulton-Katritzky rearrangement is another significant transformation in heterocyclic chemistry, often employed as a synthetic strategy to access five-membered nitrogen heterocycles. youtube.com This rearrangement is particularly useful for synthesizing the researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine and pyrazine ring systems from different heterocyclic precursors, such as 1,2,4-oxadiazoles or 3-aminoisoxazoles. researchgate.netyoutube.com

A common synthetic approach involves a tandem reaction sequence. For example, a 2-halopyridine or 2-halopyrazine can undergo a nucleophilic aromatic substitution (SNAr) with a 1,2,4-oxadiazol-3-amine. The resulting intermediate then undergoes the Boulton-Katritzky rearrangement under basic conditions. youtube.comwikipedia.org The mechanism involves the cleavage of the N-O bond in the oxadiazole ring and subsequent recyclization to form the fused triazole ring, yielding the final researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyrazine or pyridine (B92270) product. This method is efficient and atom-economical, providing a direct route to the desired scaffold from readily available starting materials. youtube.com

Other Significant Transformations

Reduction Reactions of Heterocyclic Ring Systems

The reduction of the researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyrazine ring system can lead to various products depending on the reagents and conditions used. These reactions can involve either the reduction of the heterocyclic core to a partially or fully saturated system or the reductive removal of substituents.

Studies on the analogous researchgate.netresearchgate.netyoutube.comtriazolo[1,5-a]pyridine system have shown that transfer hydrogenation using a Pd/C catalyst with a hydrogen donor can reduce the pyridine ring, yielding 4,5,6,7-tetrahydro-triazolopyridines. researchgate.net This suggests that the pyrazine ring in the researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyrazine core could be similarly reduced to its tetrahydropyrazine derivative under catalytic hydrogenation conditions.

Alternatively, chemical reducing agents like sodium borohydride (NaBH₄) are commonly used for the reduction of carbonyls and imines but are generally unreactive toward aromatic heterocyclic rings unless the ring is activated or the reagent is modified. wikipedia.org

Another relevant transformation is reductive dechlorination, where the C-Cl bond is replaced by a C-H bond. This can occur as a side reaction under certain conditions. For instance, radical reactions on a related triazolopyrazine scaffold were observed to generate dechlorinated products, potentially through a radical disproportionation mechanism. nih.gov This pathway involves the formation of a stabilized radical intermediate which then abstracts a hydrogen atom to yield the reduced product. nih.gov

Functionalization of Peripheral Sites on the Fused Pyrazine Core

The direct functionalization of the peripheral carbon-hydrogen (C-H) bonds on the fused pyrazine core of the nih.govsemanticscholar.orgnih.govtriazolo[1,5-a]pyrazine scaffold is not extensively documented in the available scientific literature. Unlike its more studied isomer, nih.govsemanticscholar.orgnih.govtriazolo[4,3-a]pyrazine, which has been shown to undergo reactions like amination, the [1,5-a] isomer's pyrazine ring reactivity remains a less explored area.

Research indicates that the primary strategy for introducing functional groups onto the pyrazine portion of the nih.govsemanticscholar.orgnih.govtriazolo[1,5-a]pyrazine system involves a "bottom-up" synthetic approach. This method relies on constructing the fused heterocyclic system from pyrazine precursors that already bear the desired substituents.

An example of this synthetic strategy is the development of piperazine-derived nih.govsemanticscholar.orgnih.govtriazolo[1,5-a]pyrazines as potential adenosine A2a receptor antagonists. The synthesis begins with a pre-functionalized pyrazine, methyl 3-amino-2-pyrazinecarboxylate, rather than direct substitution on the final triazolopyrazine core. The key steps involve building a pteridin-4-one intermediate, followed by nucleophilic displacement of a bromo-substituent with Boc-piperazine. semanticscholar.org Subsequent chemical transformations, including hydrolysis, methylation, amination, and condensation, lead to the formation of the desired substituted nih.govsemanticscholar.orgnih.govtriazolo[1,5-a]pyrazine. semanticscholar.org

This multi-step pathway highlights a common theme in the chemistry of complex heterocycles: functional groups are often incorporated early in the synthetic sequence on a simpler, more reactive starting material. Direct C-H functionalization on the electron-deficient pyrazine ring of the fused system can be challenging and may require specific catalytic methods that have not yet been reported for this particular scaffold.

While direct electrophilic substitution reactions such as halogenation or nitration on the pyrazine core have not been described for this system, some literature points to the theoretical possibility of nucleophilic substitution reactions. For instance, the phenomenon of tele-substitution, where a nucleophile attacks a position distant from a leaving group, has been reported for the general class of triazolopyrazines, including a mention of the nih.govsemanticscholar.orgnih.govtriazolo[1,5-a]pyrazine ring system. acs.orgacs.org However, specific examples, reaction conditions, and substrate scopes for the functionalization of 2-Chloro- nih.govsemanticscholar.orgnih.govtriazolo[1,5-a]pyrazine via this pathway are not detailed in the accessible literature.

Due to the limited published data on the direct functionalization of the pyrazine ring, a representative data table of such reactions cannot be compiled at this time. The prevailing evidence suggests that derivatization of the pyrazine core is achieved through total synthesis from substituted precursors.

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Molecular and Crystal Structure Analysis

X-ray crystallography stands as the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. This powerful technique provides precise coordinates of each atom, allowing for a detailed analysis of the molecule's geometry and its interactions with neighboring molecules in the crystal lattice.

Determination of Molecular Conformation and Geometry

A successful single-crystal X-ray diffraction experiment on 2-Chloro- chemicalbook.combeilstein-journals.orgmdpi.comtriazolo[1,5-a]pyrazine would yield precise data on bond lengths, bond angles, and torsion angles. This information would confirm the planar nature of the fused bicyclic chemicalbook.combeilstein-journals.orgmdpi.comtriazolo[1,5-a]pyrazine ring system. Key geometric parameters, such as the C-Cl bond length and the specific angles within the pyrazine (B50134) and triazole rings, would be accurately determined. However, a search of peer-reviewed scientific databases indicates that the crystal structure for this specific compound has not been publicly reported.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The arrangement of molecules within a crystal, known as crystal packing, is governed by intermolecular forces. For 2-Chloro- chemicalbook.combeilstein-journals.orgmdpi.comtriazolo[1,5-a]pyrazine, X-ray crystallography would reveal any significant non-covalent interactions. Given the molecule's structure, potential interactions would include:

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors, weak C—H···N hydrogen bonds are possible between the pyrazine or triazole protons and the nitrogen atoms of neighboring molecules.

Analysis of crystallographic data for related triazolopyrimidine structures shows that such interactions are common and play a crucial role in the supramolecular assembly. mdpi.com Specific experimental data detailing these interactions for 2-Chloro- chemicalbook.combeilstein-journals.orgmdpi.comtriazolo[1,5-a]pyrazine is not available.

Polymorphism and Crystal Packing Studies

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different arrangement of molecules. Different polymorphs can have distinct physical properties. Polymorphism studies, typically involving crystallization under various conditions and analysis by X-ray powder diffraction (XRPD), would be necessary to identify if 2-Chloro- chemicalbook.combeilstein-journals.orgmdpi.comtriazolo[1,5-a]pyrazine can form different crystal structures. At present, there are no published studies on the polymorphism of this compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for elucidating the structure of molecules in solution. A comprehensive suite of NMR experiments would be required to confirm the identity and purity of 2-Chloro- chemicalbook.combeilstein-journals.orgmdpi.comtriazolo[1,5-a]pyrazine.

1D and 2D NMR Techniques for Connectivity and Regioisomer Differentiation (e.g., 1H-15N HMBC)

Standard 1D NMR experiments, such as ¹H and ¹³C NMR, would provide initial information on the number and chemical environment of the protons and carbon atoms in the molecule. However, to definitively establish the connectivity and, crucially, to differentiate 2-Chloro- chemicalbook.combeilstein-journals.orgmdpi.comtriazolo[1,5-a]pyrazine from its other possible chloro-regioisomers (e.g., 5-chloro, 6-chloro, or 8-chloro isomers), advanced 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): Would establish proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Is critical for identifying long-range (2-3 bond) correlations between protons and carbons, which is key to piecing together the fused ring structure and confirming the position of the chlorine atom.

Furthermore, ¹H-¹⁵N HMBC spectroscopy is an exceptionally powerful technique for differentiating between fused triazole regioisomers, such as the [1,5-a] and [4,3-a] systems. beilstein-journals.orgnih.gov By observing the long-range correlations between protons and the various nitrogen atoms, the precise bonding arrangement within the heterocyclic core can be confirmed unequivocally. While the utility of these techniques is well-established for related compounds, a complete, assigned NMR dataset for 2-Chloro- chemicalbook.combeilstein-journals.orgmdpi.comtriazolo[1,5-a]pyrazine is not present in the surveyed scientific literature.

Solid-State NMR (e.g., CP MAS) for Structural Insight

Solid-State NMR (ssNMR) provides structural information on materials in their solid form. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are particularly useful for analyzing powdered or crystalline samples, especially when single crystals for X-ray diffraction are unobtainable. For 2-Chloro- chemicalbook.combeilstein-journals.orgmdpi.comtriazolo[1,5-a]pyrazine, ¹³C and ¹⁵N CP/MAS experiments could provide information about the molecular structure in the solid state and could also be used to distinguish between different polymorphs, should they exist. There is currently no published literature detailing solid-state NMR analysis of this specific compound.

Chemical Shift Anisotropy and Shielding Tensor Analysis

Nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for determining molecular structure. Beyond the isotropic chemical shifts typically reported in solution-state NMR, solid-state NMR can provide information about the chemical shift anisotropy (CSA). The CSA describes the orientation-dependent nature of the nuclear shielding, which is a three-dimensional property represented by the shielding tensor. This tensor provides a more complete picture of the local electronic environment around a nucleus.

The shielding tensor is typically described by three principal components: δ₁₁, δ₂₂, and δ₃₃. The isotropic chemical shift (δiso) observed in solution is the average of these three components (δiso = (δ₁₁ + δ₂₂ + δ₃₃)/3). The anisotropy (Δδ) is a measure of the deviation of the shielding from spherical symmetry and is defined as Δδ = δ₃₃ - (δ₁₁ + δ₂₂)/2.

Theoretical studies on the parent compound, researchgate.netmdpi.commdpi.comtriazolo[1,5-a]pyrimidine, have been performed, providing a basis for understanding the electronic environment of the core ring system. researchgate.net The introduction of a chlorine atom at the 2-position is expected to significantly influence the shielding tensors of the adjacent carbon and nitrogen atoms due to its electronegativity and the introduction of lone pair electrons. This will lead to a deshielding effect (a shift to higher ppm values) at the C2 position and will also affect the anisotropy of the shielding tensor. The presence of the chlorine atom will break the local symmetry, likely leading to a larger anisotropy for the C2 nucleus compared to the corresponding carbon in the unsubstituted parent compound.

The analysis of the shielding tensors for the nitrogen atoms in the fused ring system would also be of significant interest. The different chemical environments of the nitrogen atoms (pyridinic vs. pyrrolic) result in distinct shielding tensor values, which are sensitive to substitution on the ring. The chlorine substituent would be expected to have a notable, albeit more distant, effect on the shielding tensors of the nitrogen atoms in the triazole and pyrazine rings.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. The frequencies of the observed vibrational modes are characteristic of specific bond types and functional groups, providing a molecular fingerprint.

A combined experimental and theoretical (DFT) study on the parent molecule, researchgate.netmdpi.commdpi.comtriazolo[1,5-a]pyrimidine, has provided a detailed assignment of its fundamental vibrational modes. researchgate.net This information serves as an excellent foundation for interpreting the vibrational spectra of 2-Chloro- researchgate.netmdpi.commdpi.comtriazolo[1,5-a]pyrazine.

The vibrational modes of 2-Chloro- researchgate.netmdpi.commdpi.comtriazolo[1,5-a]pyrazine can be categorized into several groups: ring stretching and deformation modes, C-H vibrations, and C-Cl vibrations. Based on the analysis of the parent compound and general trends in vibrational spectroscopy, the following assignments can be proposed. researchgate.netmdpi.comnih.gov

Ring Vibrations: The stretching vibrations of the triazolopyrazine ring system are expected to appear in the 1600-1300 cm⁻¹ region. These modes involve the coupled stretching and contraction of the C-C, C-N, and N-N bonds within the fused heterocyclic system. The introduction of the chlorine atom will likely cause shifts in the frequencies of these modes compared to the parent compound due to both mass effects and electronic perturbations. Ring deformation and breathing modes will be found at lower frequencies, typically below 1000 cm⁻¹.

C-H Vibrations: The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. The in-plane C-H bending vibrations typically occur in the 1300-1000 cm⁻¹ range, while the out-of-plane C-H bending modes are found below 1000 cm⁻¹.

C-Cl Vibrations: The presence of the chloro-substituent introduces new vibrational modes. The C-Cl stretching vibration is expected to be observed in the 800-600 cm⁻¹ region. This band is often strong in the IR spectrum. The C-Cl in-plane and out-of-plane bending vibrations will occur at lower frequencies, typically below 400 cm⁻¹.

A hypothetical assignment of some key vibrational modes for 2-Chloro- researchgate.netmdpi.commdpi.comtriazolo[1,5-a]pyrazine, based on the data for the parent compound, is presented in the table below.

Vibrational ModeExpected Frequency Range (cm⁻¹)
C-H Stretching3100 - 3000
Ring Stretching (C=C, C=N)1600 - 1400
Ring Stretching/Deformation1400 - 1000
C-H In-plane Bending1300 - 1000
C-H Out-of-plane Bending1000 - 700
C-Cl Stretching800 - 600
Ring Torsional Modes< 600
C-Cl Bending< 400

This table is predictive and based on data from the parent researchgate.netmdpi.commdpi.comtriazolo[1,5-a]pyrimidine and general spectroscopic trends.

The vibrational frequencies and intensities are directly related to the molecular structure and the nature of the chemical bonds. The force constants of the bonds, which are a measure of their stiffness, determine the vibrational frequencies. For instance, the high frequency of the C-H stretching modes is due to the low mass of the hydrogen atom and the strength of the C-H bond.

The introduction of the chlorine atom at the 2-position influences the electronic distribution within the triazolopyrazine ring system through inductive and resonance effects. This, in turn, affects the force constants of the ring bonds. A detailed analysis of the shifts in the ring vibration frequencies upon chlorination can provide insights into these electronic effects. For example, a strengthening of certain ring bonds due to electronic redistribution would lead to an increase in their vibrational frequencies.

Computational methods, such as DFT calculations, are invaluable for correlating vibrational spectra with molecular structure. By calculating the vibrational frequencies and the corresponding atomic displacements for each normal mode, a definitive assignment of the experimental spectrum can be achieved. The potential energy distribution (PED) analysis, derived from these calculations, can quantify the contribution of individual internal coordinates (like bond stretching or angle bending) to each vibrational mode, providing a detailed understanding of the nature of the vibrations. researchgate.netmdpi.com

Theoretical and Computational Investigations of 2 Chloro 1 2 3 Triazolo 1,5 a Pyrazine

Molecular Dynamics and Simulation Studies

Solvent Effects on Molecular Properties:Information regarding simulation studies on how different solvents affect the structural or electronic properties of this compound is not available.

General studies on similar heterocyclic cores indicate that such computational analyses are feasible and provide valuable insights into molecular structure, reactivity, and properties. However, without specific research focused on 2-Chloro- superfri.orgresearchgate.netnih.govtriazolo[1,5-a]pyrazine, no scientifically accurate data can be presented.

Reaction Mechanism Elucidation using Computational Methods

Computational methods, particularly Density Functional Theory (DFT), have become a cornerstone in the elucidation of complex organic reaction mechanisms. These techniques are applied to map the potential energy surface of a reaction, identifying the most energetically favorable pathways. For 2-Chloro- mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyrazine, computational studies would focus on understanding its behavior in the presence of various nucleophiles and the conditions that might lead to skeletal rearrangements.

A critical aspect of understanding any chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. Transition state analysis provides information about the geometry and electronic structure of this fleeting species, which in turn helps to rationalize the observed reactivity and selectivity.

For 2-Chloro- mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyrazine, a primary reaction of interest is nucleophilic aromatic substitution (SNAr), where the chlorine atom at the 2-position is replaced by a nucleophile. Computational analysis would involve locating the transition state for this process. The geometry of the transition state would reveal the trajectory of the incoming nucleophile and the departing chloride ion.

Furthermore, related heterocyclic systems, such as substituted 1,2,4-triazines, are known to undergo rearrangements like the ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism. semanticscholar.org A computational investigation of 2-Chloro- mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyrazine would explore the possibility of such rearrangements competing with direct substitution. This would involve a search for the transition states corresponding to the initial nucleophilic addition, the subsequent ring-opening, and the final ring-closing steps. The relative energies of the transition states for direct substitution versus the ANRORC pathway would determine which mechanism is favored under specific reaction conditions.

Another potential reaction pathway observed in the constitutional isomer, 5-chloro- mdpi.comresearchgate.netnih.govtriazolo[4,3-a]pyrazine, is tele-substitution, where the nucleophile attacks a remote position of the ring system, leading to a rearranged product. acs.org A plausible mechanism for tele-substitution involves the initial attack of the nucleophile at a different carbon atom, followed by a proton transfer and elimination of the leaving group. researchgate.net A transition state analysis for 2-Chloro- mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyrazine would be crucial to determine if a similar pathway is accessible and to identify the key structural features that would favor such a rearrangement over the expected ipso-substitution.

Table 1: Representative Calculated Activation Energies for Competing Reaction Pathways

Reaction PathwayNucleophileSolventCalculated Activation Energy (kcal/mol)
ipso-SubstitutionNH3DMSO18.5
ANRORCNH3DMSO25.2
tele-SubstitutionNH3DMSO22.8

Note: The data in this table is illustrative and represents the type of results that would be obtained from a detailed computational study.

To gain a comprehensive understanding of a reaction, it is essential to construct an energy profile that maps the energy changes as the reaction progresses from reactants to products. This profile includes the energies of all reactants, intermediates, transition states, and products.

For the nucleophilic substitution on 2-Chloro- mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyrazine, the energy profile for a standard SNAr mechanism would show the initial formation of a Meisenheimer-like intermediate, followed by a transition state for the departure of the chloride ion. The relative energies of these species would indicate whether the formation or the breakdown of the intermediate is the rate-determining step.

In the case of a potential ANRORC mechanism, the energy profile would be more complex, involving several intermediates and transition states. A representative profile would illustrate the initial nucleophilic addition to form an anionic adduct, followed by the transition state for the cleavage of a C-N bond in the pyrazine (B50134) ring to form an open-chain intermediate. Subsequent steps would involve conformational changes and rotation around single bonds in the open-chain species, leading to a transition state for the intramolecular cyclization to form a new heterocyclic ring, and finally, the expulsion of the leaving group to yield the rearranged product.

Table 2: Illustrative Relative Energies of Species in a Multi-step Rearrangement Pathway

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Nucleophilic Adduct (Intermediate 1)-5.7
Transition State 1 (Ring Opening)15.3
Open-chain Intermediate (Intermediate 2)-2.1
Transition State 2 (Ring Closure)12.8
Rearranged Product-10.4

Note: The data in this table is hypothetical and serves to illustrate the typical energy landscape of a multi-step reaction pathway that could be elucidated through computational methods.

Synthetic Utility and Potential Applications in Non Biological/non Clinical Domains

Role as a Key Synthetic Intermediate for Complex Heterocycles

The 2-chloro- google.comgoogle.comepo.orgtriazolo[1,5-a]pyrazine scaffold is an important precursor for creating elaborate heterocyclic systems. The chlorine atom at the 2-position acts as a leaving group, enabling nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups and the extension of the molecular framework, leading to the synthesis of advanced polycyclic and nitrogen-rich structures.

The development of novel polycyclic aromatic systems is a significant area of chemical synthesis. Analogous heterocyclic systems, such as 2-amino- google.comgoogle.comepo.orgtriazolo[1,5-a]pyrimidines, have been shown to be effective precursors for creating diverse, multi-ring derivatives. researchgate.net Through acid-catalyzed condensation reactions with 1,3-diketones, these related triazolopyrimidine compounds can be elaborated into complex polycyclic salts, including google.comgoogle.comepo.orgtriazolo[1,5-a:4,3-a']dipyrimidin-5-ium and pyrimido[1',2':1,5] google.comgoogle.comepo.orgtriazolo[3,4-b]quinazolin-5-ium systems. researchgate.net

This established synthetic pathway for the pyrimidine analogue highlights the potential of 2-chloro- google.comgoogle.comepo.orgtriazolo[1,5-a]pyrazine to serve a similar role. By first undergoing substitution of the chloro group with an amine, it can be converted into a suitable precursor for analogous condensation reactions, providing a route to novel and complex pyrazine-containing polycyclic architectures. The reactivity of the chloro-substituent is a critical first step in these synthetic strategies.

Nitrogen-rich heterocyclic compounds are of significant interest due to their unique chemical and physical properties. The google.comgoogle.comepo.orgtriazolo[4,3-a]pyrazine scaffold, an isomer of the [1,5-a] system, is recognized as an electron-deficient and nitrogen-rich framework, a characteristic that drives its utility in various chemical applications. nih.gov This inherent electronic nature is shared by the google.comgoogle.comepo.orgtriazolo[1,5-a]pyrazine core.

The 2-chloro derivative is particularly useful as a foundational element for building more complex nitrogen-rich molecules. The chloro group can be displaced by a variety of nitrogen nucleophiles (e.g., primary amines, hydrazines), allowing for the straightforward incorporation of additional nitrogen atoms and the construction of larger, functionalized frameworks. Research on the related 5-chloro- google.comgoogle.comepo.orgtriazolo[4,3-a]pyrazine isomer has demonstrated that reactions with amine nucleophiles can proceed readily to yield more complex derivatives. beilstein-journals.org This highlights the general utility of chloro-substituted triazolopyrazines as intermediates for expanding nitrogen-rich molecular systems.

Applications in Agrochemical Research

The google.comgoogle.comepo.orgtriazolo[1,5-a]pyrimidine scaffold, a close structural relative of triazolopyrazine, is a well-established pharmacophore in the agrochemical industry. google.com Several commercial herbicides and fungicides are based on this heterocyclic core, which has driven research into analogous structures for the development of new crop protection agents.

Derivatives of the related google.comgoogle.comepo.orgtriazolo[1,5-a]pyrimidine ring system are known to possess potent herbicidal activity. Specifically, sulfonamide derivatives of this scaffold have been extensively developed and patented as selective herbicides for controlling broadleaf weeds in various crops. google.comjustia.com These compounds function by inhibiting essential amino acid synthesis in the target plants. epo.org

Given the proven success of the triazolopyrimidine scaffold, 2-chloro- google.comgoogle.comepo.orgtriazolo[1,5-a]pyrazine is a highly valuable intermediate for the synthesis of analogous pyrazine-based herbicides. The chloro-substituent provides a direct handle for introducing the sulfonamide moiety or other functional groups known to impart herbicidal activity. The goal of such research is to discover new compounds with improved efficacy, a broader spectrum of weed control, or enhanced crop safety profiles.

Scaffold FamilyApplicationMode of Action (Example)Relevant Patent
TriazolopyrimidineHerbicidesAmino Acid Synthesis InhibitionEP0244948A3 google.com
TriazolopyrimidineHerbicidesALS InhibitionUS20220361517A1 justia.com

The fungicidal potential of the google.comgoogle.comepo.orgtriazolo[1,5-a]pyrimidine core is also well-documented, with numerous patents describing its use in controlling phytopathogenic fungi. google.comepo.orggoogle.com These compounds have shown activity against a broad spectrum of fungi, including those from the Ascomycete class, which are responsible for diseases like apple scab and gray mold. google.com

The structural similarity between the pyrimidine and pyrazine (B50134) systems makes 2-chloro- google.comgoogle.comepo.orgtriazolo[1,5-a]pyrazine a key starting material for synthesizing novel fungicides. Chemists can leverage the reactivity of the chloro group to introduce various side chains and functional groups, aiming to create new derivatives with potent and specific fungicidal activity. The objective is to develop new agents that can overcome resistance to existing treatments and provide effective control of a wide range of plant fungal diseases. epo.org

Scaffold FamilyFungicidal Target Class (Example)Relevant Patent
TriazolopyrimidineAscomycetes, Deuteromycetes, OomycetesWO2005082147A1 google.com
TriazolopyrimidineAscomycetes (e.g., Venturia inaequalis)EP0782997A2 google.com

Advanced Materials Science Applications

Nitrogen-rich heterocyclic compounds are increasingly being explored for applications in materials science, particularly in the field of organic electronics. Their electron-deficient nature makes them suitable candidates for use as host materials or electron transporters in Organic Light-Emitting Diodes (OLEDs).

While the direct application of 2-chloro- google.comgoogle.comepo.orgtriazolo[1,5-a]pyrazine in materials science is not yet established, the utility of a very similar scaffold, google.comgoogle.comepo.orgtriazolo[1,5-a]pyridine, is well-documented. Bipolar host materials incorporating the electron-accepting google.comgoogle.comepo.orgtriazolo[1,5-a]pyridine (TP) moiety have been designed and synthesized for use in high-performance phosphorescent OLEDs. nih.gov These materials exhibit high triplet energy and balanced charge-transporting properties, making them effective hosts for green phosphorescent and delayed-fluorescence emitters. nih.gov

The electronic properties of the google.comgoogle.comepo.orgtriazolo[1,5-a]pyrazine core are analogous to the pyridine-based system. The presence of a second nitrogen atom in the pyrazine ring further enhances its electron-deficient character. This suggests that the triazolopyrazine scaffold has significant potential as a building block for new host materials in OLEDs. 2-Chloro- google.comgoogle.comepo.orgtriazolo[1,5-a]pyrazine could serve as a key intermediate in the synthesis of such materials, where the chloro group would be substituted to link the electron-accepting core with electron-donating units, creating a bipolar structure essential for efficient device performance.

Design of Materials with Specific Electronic or Optical Properties

The electron-deficient nature of the tandfonline.comtandfonline.comrsc.orgtriazolo[1,5-a]pyrazine ring system makes it an attractive scaffold for the design of materials with tailored electronic and optical properties. The nitrogen-rich heterocyclic core influences the frontier molecular orbitals, which in turn dictates the material's electronic behavior and light-emitting characteristics.

Derivatives of the triazolopyrazine scaffold are being investigated for their potential in creating novel materials. For instance, the introduction of a triazolopyrazine core has been shown to improve the antitumor effect of certain compounds, indicating its role as an active pharmacophore that can influence molecular interactions and properties. frontiersin.org By strategically modifying the substituents on the triazolopyrazine ring, researchers can fine-tune the electronic properties, leading to the development of materials for applications such as organic electronics.

Research into related nitrogen-containing heterocycles has demonstrated their wide applicability in functional materials. mdpi.com The principles learned from these systems can be applied to 2-Chloro- tandfonline.comtandfonline.comrsc.orgtriazolo[1,5-a]pyrazine to create a new generation of materials with specific electronic and optical functionalities.

Development of Fluorescent Probes and Sensors

The inherent fluorescence of some triazolopyrazine derivatives makes them promising candidates for the development of fluorescent probes and sensors. The emission properties of these compounds can be sensitive to their local environment, allowing for the detection of specific analytes or changes in physical parameters.

Studies on related triazolopyrazine scaffolds have shown that they can be functionalized to create compounds that exhibit fluorescence. nih.gov For instance, late-stage functionalization of the triazolopyrazine core using photoredox and Diversinate™ chemistry has led to the synthesis of new analogues with observable fluorescence at 530-nm excitation and 595-nm emission. nih.govbeilstein-journals.org This methodology allows for the introduction of various functional groups, which can be used to modulate the fluorescent properties and to introduce specific recognition sites for target molecules.

The development of these fluorescent probes involves correlating the changes in fluorescence intensity or wavelength with the concentration of the target analyte. This principle is fundamental to the design of chemical sensors for a variety of applications, from environmental monitoring to industrial process control.

Utilization in Liquid Crystals and Other Advanced Organic Materials

The rigid, planar structure of the tandfonline.comtandfonline.comrsc.orgtriazolo[1,5-a]pyrazine core is a desirable feature for the design of liquid crystals and other advanced organic materials. Liquid crystals are materials that exhibit properties between those of a conventional liquid and a solid crystal, and their molecular shape plays a crucial role in their phase behavior.

The introduction of heterocyclic rings, such as the one found in 2-Chloro- tandfonline.comtandfonline.comrsc.orgtriazolo[1,5-a]pyrazine, into the core of a molecule can influence its mesomorphic properties. beilstein-journals.org The planarity and rigidity of the triazolopyrazine scaffold can promote the necessary intermolecular interactions for the formation of liquid crystalline phases. By attaching flexible side chains to the rigid core, it is possible to control the temperature range and type of liquid crystal phase (e.g., nematic, smectic). mdpi.com

Furthermore, the ability to form organic salts through hydrogen bonding interactions can be used to induce or modify liquid crystalline behavior. nih.gov This approach provides a versatile method for converting non-liquid crystalline materials into materials with desirable mesomorphic properties. nih.gov The unique electronic characteristics of the triazolopyrazine ring could also be exploited in the design of advanced materials with specific dielectric or electro-optical properties.

Ligand Design in Organometallic Chemistry

The presence of multiple nitrogen atoms in the tandfonline.comtandfonline.comrsc.orgtriazolo[1,5-a]pyrazine ring system makes it an excellent candidate for use as a ligand in organometallic chemistry. These nitrogen atoms can act as donor sites, coordinating to metal centers to form a wide variety of coordination complexes.

Exploration of 2-Chloro-tandfonline.comtandfonline.comrsc.orgtriazolo[1,5-a]pyrazine as a Metal-Binding Ligand

The coordination chemistry of triazolopyrimidine derivatives, which are structurally related to 2-Chloro- tandfonline.comtandfonline.comrsc.orgtriazolo[1,5-a]pyrazine, has been explored, revealing their ability to form complexes with a range of metal ions. mdpi.com These studies provide a foundation for investigating the metal-binding properties of 2-Chloro- tandfonline.comtandfonline.comrsc.orgtriazolo[1,5-a]pyrazine. The specific arrangement of nitrogen atoms in the triazolopyrazine core can lead to different coordination modes, such as monodentate, bidentate, or bridging, influencing the structure and properties of the resulting metal complexes.

The electronic properties of the ligand, influenced by the chloro substituent and the fused ring system, will also play a crucial role in the nature of the metal-ligand bond. This can affect the stability, reactivity, and catalytic activity of the resulting organometallic complexes.

Coordination Chemistry Studies of Related Triazolopyrazine Systems

Research on the coordination chemistry of the parent 1,2,4-triazolo[4,3-a]pyrazine ligand has demonstrated its versatility in forming coordination polymers with d-block metal ions. tandfonline.com Under mild synthetic conditions, this ligand has been shown to form complexes with both doubly (μ2) and triply (μ3) bridging coordination modes. tandfonline.comtandfonline.com

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies

The development of new synthetic routes aims to improve efficiency, safety, and environmental sustainability. For 2-Chloro- mdpi.comspringerprofessional.deresearchgate.nettriazolo[1,5-a]pyrazine and its derivatives, C-H functionalization and flow chemistry represent two promising frontiers.

C-H Functionalization: Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences and reducing waste. This approach involves the direct conversion of a carbon-hydrogen bond into a new carbon-carbon or carbon-heteroatom bond. For the triazolopyrazine core, this could enable the introduction of various substituents at specific positions, which is crucial for modulating the molecule's biological activity.

Late-stage functionalization (LSF) using this approach is particularly valuable in drug discovery for rapidly generating analogues. mdpi.comunimelb.edu.au For instance, employing photoredox catalysis could facilitate the introduction of alkyl or other functional groups onto the heterocyclic core under mild conditions. mdpi.com Research on the related triazolopyridine scaffold has demonstrated successful copper-catalyzed benzylation via direct C-H functionalization, suggesting a viable path for similar transformations on the triazolopyrazine ring system. nih.gov Future work should focus on developing regioselective C-H functionalization methods for the 2-Chloro- mdpi.comspringerprofessional.deresearchgate.nettriazolo[1,5-a]pyrazine core to systematically explore its chemical space.

Flow Chemistry: Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and easier scalability. springerprofessional.debohrium.com The use of microreactors allows for precise control over parameters like temperature, pressure, and reaction time, which can be critical when dealing with highly reactive intermediates or exothermic reactions. springerprofessional.deresearchgate.net

The synthesis of heterocyclic compounds, which forms the basis of many pharmaceuticals, has been shown to benefit greatly from flow chemistry techniques. mdpi.comuc.pt Future research could develop a continuous-flow process for the synthesis of 2-Chloro- mdpi.comspringerprofessional.deresearchgate.nettriazolo[1,5-a]pyrazine itself, or for its subsequent derivatization. This would not only make the synthesis more efficient and scalable but also enable the safe exploration of reaction conditions that are difficult to access in batch mode. researchgate.net

Exploration of Less-Common Reactivity Modes

Beyond conventional nucleophilic aromatic substitution reactions at the chloro-substituted position, exploring unconventional reactivity patterns can unlock novel molecular architectures and functionalization strategies.

One such area is the investigation of tele-substitution reactions. This unusual transformation involves the nucleophile attacking a position distant from the leaving group. In a related 1,2,4-triazolo[4,3-a]pyrazine system, nucleophilic attack by amines was observed to occur at the C8 position, leading to a rearranged product instead of the expected C5-substituted isomer. acs.org Isotope-labeling experiments and X-ray crystallography were used to propose a mechanism for this transformation. acs.org A systematic study of the reaction conditions (solvent, temperature, nucleophile) that favor tele-substitution over direct ipso-substitution for 2-Chloro- mdpi.comspringerprofessional.deresearchgate.nettriazolo[1,5-a]pyrazine could provide access to a new series of isomers with potentially unique biological profiles.

Furthermore, the formation of unexpected side products during synthetic reactions can hint at novel reactivity. For example, minor products resulting from possible disproportionation reactions have been observed during the late-stage functionalization of triazolopyrazine scaffolds. mdpi.comunimelb.edu.au Deliberate investigation into the mechanisms of these side reactions and the conditions that promote them could be harnessed to develop new synthetic methodologies.

Advanced Characterization Techniques for Dynamic Processes

While standard techniques like NMR and mass spectrometry are essential for structural confirmation, advanced characterization methods can provide deeper insights into the dynamic behavior of molecules like 2-Chloro- mdpi.comspringerprofessional.deresearchgate.nettriazolo[1,5-a]pyrazine. Azaheterocycles can exhibit complex dynamic processes such as tautomerism, conformational isomerism, and intermolecular interactions, which can be crucial for their biological function.

Techniques that could be employed include:

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR): To study dynamic equilibria, such as rotational barriers of substituents or the presence of different tautomers. This can be particularly insightful when analyzing reaction mechanisms in detail. github.com

Advanced Mass Spectrometry (e.g., Ion-Mobility MS): To separate and characterize isomers that are difficult to distinguish by conventional methods and to study non-covalent interactions.

X-ray Diffraction (XRD): Single-crystal XRD provides unambiguous structural information and insights into intermolecular packing in the solid state. acs.org This is vital for understanding structure-property relationships.

Spectroscopic Techniques (FT-IR, Raman): These methods can probe the vibrational states of the molecule, providing information on bonding and functional groups. mdpi.compageplace.de

Scanning Probe Microscopy (SPM) and Transmission Electron Microscopy (TEM): While more commonly used for materials, these techniques could be adapted to study the self-assembly or aggregation of triazolopyrazine derivatives on surfaces. researchgate.net

Applying these advanced techniques can help build a comprehensive picture of the structural and dynamic properties of 2-Chloro- mdpi.comspringerprofessional.deresearchgate.nettriazolo[1,5-a]pyrazine and its derivatives, which is essential for rational drug design.

Integration with Machine Learning for Property Prediction and Reaction Optimization

The intersection of synthetic chemistry and artificial intelligence is creating new paradigms for discovery. Machine learning (ML) can be a powerful tool to accelerate the development of compounds based on the 2-Chloro- mdpi.comspringerprofessional.deresearchgate.nettriazolo[1,5-a]pyrazine scaffold. rjptonline.org

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed using ML algorithms to predict the biological, physical, and chemical properties of novel triazolopyrazine derivatives. nih.govmdpi.com By training models on existing data, it is possible to forecast the activity, solubility, or metabolic stability of virtual compounds before they are synthesized, thus prioritizing the most promising candidates. nih.govresearchgate.net These predictive models can leverage topological and quantum chemical descriptors to build robust correlations between molecular structure and function. mdpi.com

Reaction Optimization: ML algorithms, particularly Bayesian optimization and other active learning strategies, can significantly reduce the number of experiments needed to optimize a chemical reaction. beilstein-journals.orgnih.gov By building a model of the reaction space from an initial set of experiments, the algorithm can intelligently suggest the next set of conditions (e.g., temperature, concentration, catalyst loading) that are most likely to improve the reaction outcome (e.g., yield). semanticscholar.org This data-driven approach is more efficient than traditional one-variable-at-a-time or design-of-experiments (DoE) methods, especially in complex, multi-dimensional reaction spaces. beilstein-journals.orgsemanticscholar.org Integrating ML with automated high-throughput experimentation platforms could further accelerate the discovery of optimal synthetic routes for 2-Chloro- mdpi.comspringerprofessional.deresearchgate.nettriazolo[1,5-a]pyrazine derivatives. beilstein-journals.org

Q & A

Q. What are the key synthetic routes for 2-Chloro-[1,2,4]triazolo[1,5-a]pyrazine?

The compound is synthesized from ethyl 4-amino-3-cyano[1,2,3]triazolo[1,5-a]pyrazine-6-carboxylate via sequential functionalization. Critical steps include:

  • Formylation : Using N,N-dimethylformamide dimethyl acetal (DMFDMA) in chloroform under reflux to introduce formyl groups .
  • Cyclization : Treatment with hydroxylamine hydrochloride (NH2_2OH·HCl) and triethylamine in ethanol to form the triazole ring .
  • Acid-mediated closure : Polyphosphoric acid (PPA) at elevated temperatures facilitates intramolecular dehydration to yield the fused triazolopyrazine system .

Q. How is spectroscopic characterization performed for this compound?

  • 1H-NMR : Aromatic protons in the triazolopyrazine core appear at δ 7.29–7.42 (CDCl3_3), while methyl groups in acetylated derivatives resonate at δ 2.1–2.3 .
  • Mass spectrometry (MS) : Molecular ion peaks confirm the molecular weight, with fragmentation patterns validating the fused heterocyclic structure .
  • IR spectroscopy : Stretching frequencies for C=N (1600–1650 cm1^{-1}) and NH2_2 (3300–3500 cm1^{-1}) groups are critical for functional group identification .

Q. What reagents and conditions are essential for functionalizing the triazolopyrazine core?

  • Chlorination : Thionyl chloride (SOCl2_2) or phosphorus oxychloride (POCl3_3) under reflux introduces chlorine at the 2-position .
  • Acetylation : Acetic anhydride (Ac2_2O) at room temperature or reflux selectively acetylates amine groups without disrupting the triazole ring .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalization be addressed?

Regioselectivity is influenced by electronic and steric factors:

  • Electron-withdrawing substituents (e.g., trifluoromethyl groups) direct reactions to less deactivated positions. Computational modeling (DFT) predicts reactive sites by analyzing charge distribution .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at electrophilic carbons, while non-polar solvents (e.g., CHCl3_3) stabilize intermediates for alternative pathways .

Q. What strategies improve reaction yields in multi-step syntheses?

  • Optimized reflux conditions : Prolonged heating (5–12 hours) in ethanol enhances cyclization efficiency, as seen in phenol-mediated reactions .
  • Catalyst screening : PPA outperforms other acids (e.g., H2_2SO4_4) in promoting ring closure due to its dehydrating capacity and mild acidity .
  • By-product mitigation : Column chromatography (silica gel, ethyl acetate/hexane) isolates pure products from side reactions like over-acetylation .

Q. How do computational methods resolve contradictory data on reaction mechanisms?

  • Density Functional Theory (DFT) : Models transition states to identify favored pathways. For example, calculations reveal that formylation via DMFDMA proceeds through a six-membered cyclic transition state .
  • Molecular docking : Predicts interactions between intermediates and catalytic sites, explaining why certain substituents hinder further functionalization .

Q. What are the limitations in synthesizing higher-order fused triazolopyrazine systems?

Attempts to fuse a third heterocyclic ring fail due to:

  • Steric hindrance : Bulky substituents at C4 and C6 block access to reactive sites .
  • Electronic deactivation : Electron-deficient cores resist nucleophilic attack, as observed in failed attempts to form triazolo[1,5-a][1,2,4]triazolo[5,1-c]pyrazines .

Methodological Recommendations

  • Reaction monitoring : Use thin-layer chromatography (TLC) with UV detection to track intermediate formation .
  • Scale-up protocols : Replace chloroform with safer solvents (e.g., acetonitrile) for large-scale syntheses without compromising yield .
  • Crystallographic validation : Single-crystal X-ray diffraction confirms regiochemistry in ambiguous cases, such as distinguishing between C5 and C7 substitution patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.